4-[(E)-(6-methyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate
Description
The compound 4-[(E)-(6-methyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate belongs to the thiazolo-triazine-dione family, characterized by a fused thiazole-triazine core with a ketone group at position 3 and a methyl-substituted dioxo moiety at position 4. The (E)-configuration of the exocyclic methylene group is critical for its molecular geometry and reactivity . This compound is synthesized via Knoevenagel condensation of 6-methyl-thiazolo[3,2-b][1,2,4]triazine-3,7-dione with aromatic aldehydes, followed by acetylation of the phenolic hydroxyl group . Its structure is validated by spectral data (IR, NMR, MS) and elemental analysis. The acetate group enhances solubility in organic solvents, while the thiazolo-triazine core contributes to its bioactivity, particularly in anticancer and enzyme inhibition studies .
Properties
CAS No. |
463959-51-5 |
|---|---|
Molecular Formula |
C15H11N3O4S |
Molecular Weight |
329.3 g/mol |
IUPAC Name |
[4-[(E)-(6-methyl-3,7-dioxo-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene)methyl]phenyl] acetate |
InChI |
InChI=1S/C15H11N3O4S/c1-8-13(20)16-15-18(17-8)14(21)12(23-15)7-10-3-5-11(6-4-10)22-9(2)19/h3-7H,1-2H3/b12-7+ |
InChI Key |
SLHNKIRYBDSAJH-KPKJPENVSA-N |
Isomeric SMILES |
CC1=NN2C(=O)/C(=C\C3=CC=C(C=C3)OC(=O)C)/SC2=NC1=O |
Canonical SMILES |
CC1=NN2C(=O)C(=CC3=CC=C(C=C3)OC(=O)C)SC2=NC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(6-methyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate typically involves the following steps:
Formation of the Thiazolo[3,2-b][1,2,4]triazine Core: This step involves the cyclization of appropriate precursors under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure conditions to ensure the correct formation of the core structure.
Introduction of the Phenyl Acetate Group: This step involves the esterification of the core structure with phenyl acetate. This reaction typically requires an acid catalyst and is conducted under reflux conditions to ensure complete conversion.
Methyl Substitution: The final step involves the introduction of the methyl group to the core structure. This can be achieved through various methods, including methylation reactions using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Precursors: Large-scale production of the necessary precursors is carried out in industrial reactors.
Catalytic Reactions: The cyclization and esterification reactions are conducted in large reactors with continuous monitoring of reaction conditions to ensure high yield and purity.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(6-methyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl acetate group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the acetate group.
Scientific Research Applications
4-[(E)-(6-methyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(E)-(6-methyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogues and their distinguishing features are summarized below:
Physicochemical Properties
- Solubility: The acetate group in the parent compound improves aqueous solubility (2.1 mg/mL) compared to non-acetylated analogues (<0.5 mg/mL) .
- Thermal Stability : Derivatives with electron-withdrawing groups (e.g., nitro or oxo) exhibit higher melting points (220–250°C) than those with electron-donating groups (180–200°C) .
Research Findings and Mechanistic Insights
- Molecular Docking : The parent compound binds to the ATP-binding site of CDK2 with a docking score of −9.2 kcal/mol, forming hydrogen bonds with Leu83 and Glu81 .
- Metabolism : Ethoxy and propoxyphenyl substituents () reduce CYP3A4-mediated oxidation, as shown in metabolite profiling studies .
- SAR Trends :
- C6 substituents : Bulky groups (e.g., benzyl) improve membrane permeability but reduce solubility.
- E/Z isomerism : E-isomers generally show higher bioactivity due to planar geometry favoring target interactions .
Biological Activity
4-[(E)-(6-methyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate is a complex organic compound with a thiazolo-triazine core structure. Its unique molecular design suggests potential for various biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, related studies, and potential therapeutic applications.
Structural Overview
The compound's structure can be described as follows:
- Molecular Formula: C15H11N3O4S
- Key Functional Groups:
- Thiazolo-triazine core
- Phenyl acetate moiety
- Methyl and carbonyl groups
The presence of these functional groups indicates potential reactivity and interactions with biological targets.
Mechanisms of Biological Activity
Preliminary studies suggest that compounds with similar structural features exhibit significant biological activities. The thiazolo-triazine derivatives have been shown to:
- Inhibit Viral Replication: Similar compounds have demonstrated antiviral properties by targeting key enzymes involved in viral replication.
- Exhibit Anticancer Effects: The structural components may interact with cellular pathways that regulate tumor growth and proliferation.
Biological Activity Data
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antiviral | Thiazolo-triazine derivatives | Inhibition of viral replication |
| Anticancer | Thiazole derivatives | Induction of apoptosis in cancer cells |
| Antibacterial | 1,2,4-triazolethiones | Significant antibacterial activity against Staphylococcus aureus and Escherichia coli |
Case Studies
-
Antiviral Activity:
- A study indicated that thiazolo[3,2-b][1,2,4]triazine derivatives showed promising antiviral activity by inhibiting viral enzymes crucial for replication. This suggests that 4-[(E)-(6-methyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate could possess similar properties due to its structural analogies .
- Anticancer Properties:
-
Antibacterial Studies:
- Compounds structurally related to 4-[(E)-(6-methyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate were tested against bacterial strains such as Staphylococcus aureus. Results showed enhanced antibacterial activity compared to standard antibiotics like ciprofloxacin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
